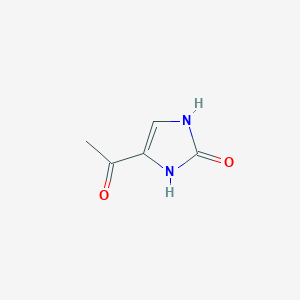

1-(2-Hydroxy-1H-imidazol-5-YL)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H6N2O2 |

|---|---|

Molecular Weight |

126.11 g/mol |

IUPAC Name |

4-acetyl-1,3-dihydroimidazol-2-one |

InChI |

InChI=1S/C5H6N2O2/c1-3(8)4-2-6-5(9)7-4/h2H,1H3,(H2,6,7,9) |

InChI Key |

BTLSLNRVQLVJCD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CNC(=O)N1 |

Origin of Product |

United States |

Foundational & Exploratory

1-(2-Hydroxy-1H-imidazol-5-YL)ethanone chemical structure and properties

An In-depth Technical Guide to 1-(2-Hydroxy-1H-imidazol-5-yl)ethanone

Disclaimer: The compound this compound is not extensively documented in publicly available scientific literature. This guide, therefore, leverages established principles of heterocyclic chemistry and data from structurally analogous compounds to provide a comprehensive theoretical and predictive overview. The methodologies and properties described herein are proposed to guide future research and should be validated experimentally.

Introduction and Structural Analysis

This compound is a multifunctional heterocyclic compound. Its core is the imidazole ring, a five-membered diazole that is a ubiquitous scaffold in biologically active molecules.[1][2] The ring is substituted with a hydroxyl group at the C2 position and an acetyl (ethanone) group at the C5 position. This unique combination of functional groups suggests a complex chemical behavior, particularly with respect to tautomerism and reactivity, making it a molecule of significant interest for medicinal and synthetic chemists.

1.1. Chemical Identity

-

Systematic Name: this compound

-

Molecular Formula: C₅H₆N₂O₂

-

Molecular Weight: 126.11 g/mol

-

Canonical SMILES: CC(=O)C1=CNC(=O)N1

-

InChI: InChI=1S/C5H6N2O2/c1-3(8)5-2-6-4(9)7-5/h2H,1H3,(H2,6,7,9)

1.2. Tautomerism: A Critical Feature

A critical aspect of the chemistry of 2-hydroxyimidazoles is their existence in a tautomeric equilibrium with their keto form, 1,3-dihydro-2H-imidazol-2-one (an imidazolinone).[3] This equilibrium is fundamental to the molecule's structure, reactivity, and potential biological interactions. The presence of the C5-acetyl group, an electron-withdrawing substituent, can influence the position of this equilibrium.[4]

Caption: Prototropic tautomerism of the core ring structure.

Predicted Physicochemical and Spectroscopic Properties

The following properties are predicted based on the compound's structure and data from related molecules such as 2-hydroxyimidazole and 2-acetylimidazole.[3][5]

2.1. Predicted Physicochemical Properties

| Property | Predicted Value / Observation | Rationale |

| pKa (Acidic) | ~12-14 | The N-H proton is weakly acidic, similar to other imidazoles and amides.[6] |

| pKa (Basic) | ~1-3 | The pyridine-like nitrogen (in the hydroxy tautomer) is the basic center. The C5-acetyl group is electron-withdrawing, reducing basicity compared to unsubstituted imidazole (pKa ~7).[6] |

| Solubility | Moderately soluble in polar protic solvents (e.g., water, ethanol); soluble in polar aprotic solvents (e.g., DMSO, DMF). | The presence of multiple hydrogen bond donors (N-H, O-H) and acceptors (C=O, N) facilitates interaction with polar solvents.[7] |

| Hydrogen Bond Donors | 2 | One N-H and one O-H group (in the hydroxy form) or two N-H groups (in the keto form). |

| Hydrogen Bond Acceptors | 3 | Two carbonyl oxygens and one ring nitrogen. |

| Reactivity | The C4 position is the most likely site for electrophilic attack. The N-H protons are susceptible to deprotonation by strong bases. | The C5-acetyl group deactivates the ring towards electrophilic substitution, directing it to the C4 position.[2] |

2.2. Predicted Spectroscopic Signatures

| Technique | Predicted Key Features |

| ¹H NMR | ~7.0-7.5 ppm (singlet, 1H, imidazole C4-H); ~2.4-2.6 ppm (singlet, 3H, acetyl CH₃); Broad, exchangeable signals for N-H and O-H protons. |

| ¹³C NMR | ~190-195 ppm (acetyl C=O); ~155-165 ppm (imidazole C2-OH/C=O); ~120-140 ppm (imidazole C4 & C5); ~25-30 ppm (acetyl CH₃). |

| FT-IR | ~3200-3400 cm⁻¹ (broad, N-H/O-H stretching); ~1700-1740 cm⁻¹ (sharp, C=O stretch of cyclic amide in keto tautomer); ~1660-1680 cm⁻¹ (sharp, C=O stretch of acetyl group). The presence of two C=O bands could indicate the keto tautomer's prevalence.[8] |

| Mass Spec | Expected Molecular Ion (M⁺): m/z = 126.04. |

Plausible Synthetic Strategies

Synthesizing this specific molecule would likely require a multi-step approach. Direct functionalization of a pre-existing imidazole ring can be challenging due to regioselectivity issues.[9] Therefore, constructing the ring with the desired substituents already incorporated into the precursors is often a more viable strategy.

3.1. Strategy A: Ring Construction via Cyclocondensation

This approach, based on the principles of the Debus-Radziszewski synthesis, involves the condensation of three components: a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonia source like ammonium acetate).[10] For this target, a more direct method would be the condensation of an appropriate α-dicarbonyl precursor with urea.

Proposed Protocol:

-

Precursor Synthesis: The key starting material is an α,β-dicarbonyl compound such as 3-oxopentane-2,4-dione or a synthetic equivalent.

-

Reaction Setup: Dissolve the dicarbonyl precursor and urea in a suitable solvent, such as glacial acetic acid, which can also act as a catalyst.

-

Cyclocondensation: Heat the mixture under reflux for several hours to promote the condensation and subsequent cyclization to form the 2-hydroxyimidazole ring.

-

Work-up and Purification: After cooling, the product may precipitate from the solution. The crude product is collected by filtration. Purification is achieved via recrystallization from a suitable solvent (e.g., ethanol/water) or column chromatography on silica gel.

Caption: General workflow for synthesis via cyclocondensation.

3.2. Strategy B: Functionalization of a Pre-formed Imidazole Ring

This strategy involves introducing the acetyl group onto a 2-hydroxyimidazole precursor. A standard method for introducing acetyl groups to aromatic rings is the Friedel-Crafts acylation.[11]

Proposed Protocol:

-

Reactant Preparation: Start with 2-hydroxyimidazole (or its keto tautomer, 2-imidazolinone).

-

Reaction Setup: Suspend the 2-hydroxyimidazole in a suitable solvent (e.g., nitrobenzene or dichloromethane). A Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), is required.[11]

-

Acylation: Cool the mixture in an ice bath and slowly add the acylating agent, typically acetyl chloride or acetic anhydride. Allow the reaction to warm to room temperature and stir until completion.

-

Work-up and Purification: The reaction is carefully quenched by pouring it into ice water to hydrolyze the aluminum chloride complex. The product is then extracted into an organic solvent. Purification would follow standard procedures like chromatography.

Causality and Challenges: The primary challenge in this route is regioselectivity. Electrophilic substitution on the imidazole ring is complex; while the C5 position is a possible site, reactions at other positions or on the nitrogen atoms could also occur. The choice of solvent and catalyst is critical to directing the substitution to the desired position.

Potential Applications and Biological Significance

The imidazole scaffold is a cornerstone of medicinal chemistry, and its derivatives have shown a vast range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][12][13] The specific functional groups on this compound suggest several avenues for investigation.

-

Enzyme Inhibition: The 2-hydroxyimidazole moiety can act as a bioisostere for a urea or amide group, which are common in enzyme inhibitors. It could potentially target kinases, proteases, or other enzymes by forming key hydrogen bond interactions in the active site.

-

Antimicrobial Agents: Many imidazole derivatives are known for their antimicrobial and antifungal activities. This compound could be screened for activity against various pathogenic strains.[14]

-

Antioxidant Properties: Phenolic and heterocyclic compounds can exhibit antioxidant activity. The potential for this molecule to act as a radical scavenger could be explored.[15]

-

Scaffold for Drug Discovery: The acetyl and hydroxyl/amino groups serve as versatile chemical handles for synthetic modification. The acetyl group can be reduced, oxidized, or used to form Schiff bases, while the N-H groups can be alkylated or acylated, allowing for the creation of a diverse library of analogues for high-throughput screening.

Sources

- 1. wjpsonline.com [wjpsonline.com]

- 2. pharmatutor.org [pharmatutor.org]

- 3. 2-Hydroxyimidazole | C3H4N2O | CID 22208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Acetylimidazole | C5H6N2O | CID 538972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Imidazole - Wikipedia [en.wikipedia.org]

- 7. ontosight.ai [ontosight.ai]

- 8. connectsci.au [connectsci.au]

- 9. benchchem.com [benchchem.com]

- 10. Imidazole synthesis [organic-chemistry.org]

- 11. pdf.smolecule.com [pdf.smolecule.com]

- 12. 2-Aryl-1-hydroxyimidazoles possessing antiviral activity against a wide range of orthopoxviruses, including the variola virus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. excli.de [excli.de]

- 15. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

Tautomeric Landscapes of 2-Imidazolinone Derivatives: A Comparative Analysis of 4-Acetyl-2-Imidazolinone and 2-Hydroxyimidazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery and development. The tautomeric state of a molecule can significantly influence its physicochemical properties, including solubility, lipophilicity, and crystal packing, as well as its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical analysis of the tautomeric phenomena in two key heterocyclic scaffolds: 4-acetyl-2-imidazolinone and 2-hydroxyimidazole. By dissecting the intricate interplay of prototropic shifts within the imidazole core and the keto-enol tautomerism of the acetyl substituent, this document serves as an authoritative resource for understanding, predicting, and experimentally characterizing the tautomeric behavior of these and related compounds.

Introduction: The Critical Role of Tautomerism in Medicinal Chemistry

Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton.[1] This seemingly subtle structural change can have a dramatic impact on a molecule's biological activity. The predominant tautomer in a physiological environment will dictate the molecule's shape, hydrogen bonding capabilities, and overall electronic distribution, all of which are critical for molecular recognition by biological targets.[2] It is estimated that a significant percentage of drug-like molecules are capable of tautomerism, making a thorough understanding of this phenomenon essential for rational drug design.[3] Neglecting to consider tautomerism can lead to erroneous structure-activity relationship (SAR) interpretations and unpredictable clinical outcomes.

This guide focuses on two related heterocyclic systems: 4-acetyl-2-imidazolinone and 2-hydroxyimidazole. Both feature the 2-imidazolinone core, but the presence of the acetyl group in the former introduces an additional layer of tautomeric complexity. By comparing these two structures, we can gain valuable insights into the factors that govern tautomeric equilibria in this important class of compounds.

The Tautomeric Possibilities: A Structural Overview

Prototropic Tautomerism of the 2-Imidazolinone Core

The 2-imidazolinone ring system can be considered a cyclic urea derivative and exhibits amide-imidic acid tautomerism. The common representation, 1,3-dihydroimidazol-2-one, is in equilibrium with its tautomer, 2-hydroxyimidazole.[4] The position of this equilibrium is influenced by the electronic nature of substituents on the ring and the surrounding solvent environment.

The Added Dimension: Keto-Enol Tautomerism of the Acetyl Group

In 4-acetyl-2-imidazolinone, the acetyl substituent introduces the well-known keto-enol tautomerism.[5] The keto form, with a carbonyl group, can interconvert to an enol form, which features a hydroxyl group and a carbon-carbon double bond.[6] This tautomerization is catalyzed by both acids and bases.[7]

The Interplay: Potential Tautomers of 4-Acetyl-2-Imidazolinone

The combination of the 2-imidazolinone core tautomerism and the acetyl group's keto-enol tautomerism leads to a more complex equilibrium for 4-acetyl-2-imidazolinone, involving multiple potential tautomeric forms. A similar scenario is observed in the closely related 2-acetyl-4-methylimidazole, which can exist in four principal neutral tautomers.[8] The relative populations of these tautomers are dictated by a delicate balance of electronic and steric factors, as well as solvent effects.

Factors Influencing Tautomeric Equilibrium

The predominance of one tautomer over another is determined by its relative thermodynamic stability. Several key factors influence this equilibrium:

-

Electronic Effects of Substituents: Electron-withdrawing groups, such as a carbonyl group, can significantly influence the acidity of nearby protons and the stability of the resulting conjugate bases, thereby shifting the tautomeric equilibrium.[9] In substituted imidazoles, the electronic nature of the substituent plays a crucial role in determining the ratio of the N-H tautomers.[2]

-

Solvent Effects: The polarity of the solvent can have a profound impact on the tautomeric equilibrium.[10] Polar solvents may preferentially stabilize more polar tautomers through hydrogen bonding and dipole-dipole interactions.[11]

-

Intramolecular Hydrogen Bonding: The formation of intramolecular hydrogen bonds can significantly stabilize a particular tautomer. In many β-dicarbonyl compounds, the enol form is stabilized by a strong intramolecular hydrogen bond, which can shift the equilibrium in its favor.[7]

-

Aromaticity: In heterocyclic systems, tautomerism can sometimes lead to the formation of an aromatic ring, which provides a significant stabilizing force.[5]

Experimental Characterization of Tautomers

A variety of spectroscopic and analytical techniques are employed to identify and quantify tautomers in solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution.[12] If the interconversion between tautomers is slow on the NMR timescale, separate signals for each tautomer can be observed.[13]

-

¹H NMR: The chemical shifts of protons attached to or near the sites of tautomerization are particularly informative. For example, the appearance of a vinyl proton signal is indicative of an enol tautomer.[8] The integration of signals corresponding to each tautomer allows for the determination of their relative populations and the equilibrium constant (Keq).[13]

-

¹³C NMR: The chemical shifts of carbon atoms involved in the tautomeric equilibrium, such as carbonyl carbons and the carbons of a C=C double bond, can provide definitive evidence for the presence of different tautomers.[14]

| Technique | Key Observables | Information Gained |

| ¹H NMR | Chemical shifts of exchangeable protons (N-H, O-H), vinyl protons, and adjacent protons. Signal integration. | Identification of tautomers present, determination of tautomer ratios, calculation of equilibrium constants.[3][13] |

| ¹³C NMR | Chemical shifts of carbonyl carbons, enol C=C carbons, and other ring carbons. | Confirmation of tautomeric structures.[14] |

| UV-Vis Spectroscopy | Changes in absorption maxima (λmax) and molar absorptivity. | Qualitative and sometimes quantitative information about the tautomeric equilibrium, especially when the tautomers have distinct chromophores. |

| X-ray Crystallography | Precise atomic coordinates in the solid state. | Unambiguous determination of the tautomeric form present in the crystal lattice. |

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, particularly when the different tautomers possess distinct chromophores that absorb light at different wavelengths. Changes in the absorption spectrum upon altering solvent polarity or pH can provide insights into the shifting equilibrium.

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the tautomeric form present in the solid state. However, it is important to remember that the tautomeric preference in the crystalline state may not necessarily reflect the equilibrium in solution.

Computational Modeling of Tautomerism

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying tautomerism.[15] These methods allow for the calculation of the relative energies of different tautomers, providing a theoretical prediction of their relative stabilities and equilibrium populations.[16]

Workflow for Computational Analysis of Tautomerism

Caption: Computational workflow for tautomer analysis.

By calculating the Gibbs free energy (ΔG) of each tautomer, the equilibrium constant (Keq) can be predicted using the equation:

ΔG = -RT ln(Keq)

Furthermore, computational methods can be used to simulate spectroscopic data, such as NMR chemical shifts, which can then be compared with experimental results to validate the theoretical model.[17]

Comparative Analysis: 4-Acetyl-2-Imidazolinone vs. 2-Hydroxyimidazole

2-Hydroxyimidazole

The tautomeric equilibrium of 2-hydroxyimidazole primarily involves the amide and imidic acid forms. Computational studies on the related imidazolone in aqueous solution have shown that while the non-water-assisted intramolecular proton transfer has a high energy barrier, the presence of water molecules can significantly lower this barrier through a concerted proton transfer mechanism.[11] This suggests that in an aqueous environment, both tautomers are likely to be present, with the equilibrium being sensitive to the specific microenvironment.

Tautomeric Equilibrium of 2-Hydroxyimidazole

Caption: Prototropic tautomerism in the 2-imidazolinone core.

4-Acetyl-2-Imidazolinone

The introduction of the acetyl group at the 4-position significantly complicates the tautomeric landscape. In addition to the amide-imidic acid tautomerism of the ring, the keto-enol tautomerism of the acetyl group must be considered. The electron-withdrawing nature of the acetyl group is expected to influence the acidity of the N-H protons of the imidazole ring, thereby affecting the position of the ring's tautomeric equilibrium.

Furthermore, the potential for intramolecular hydrogen bonding between the enol hydroxyl group and a nitrogen atom of the imidazole ring could stabilize certain enol tautomers. A comprehensive analysis would require a combination of advanced NMR techniques and high-level computational modeling to fully elucidate the populations of the various possible tautomers in different solvent environments.

Experimental Protocols

Sample Preparation for NMR Analysis

-

Synthesis and Purification: Synthesize and purify the target compound (4-acetyl-2-imidazolinone or 2-hydroxyimidazole) to a high degree of purity, as confirmed by standard analytical techniques (e.g., melting point, mass spectrometry, and elemental analysis).

-

Solvent Selection: Choose a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, D₂O) to investigate the effect of the solvent on the tautomeric equilibrium.

-

Concentration: Prepare solutions of the compound in the chosen solvents at a concentration suitable for NMR analysis (typically 5-10 mg in 0.5-0.7 mL of solvent).

NMR Data Acquisition and Analysis

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum for each sample.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum for each sample.

-

Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction).

-

Signal Assignment: Assign the signals in the spectra to the different protons and carbons of the potential tautomers. This may be aided by two-dimensional NMR experiments (e.g., HSQC, HMBC) and comparison with data from model compounds or computational predictions.

-

Quantitative Analysis: Integrate the signals corresponding to each tautomer in the ¹H NMR spectrum. The ratio of the integrals will give the ratio of the tautomers.[18] The equilibrium constant (Keq) can be calculated from these ratios.[19]

Conclusion and Future Perspectives

The tautomerism of 4-acetyl-2-imidazolinone and 2-hydroxyimidazole represents a fascinating interplay of fundamental chemical principles with direct relevance to drug discovery. While the 2-hydroxyimidazole system is governed by the amide-imidic acid equilibrium of the 2-imidazolinone core, the addition of an acetyl group in 4-acetyl-2-imidazolinone introduces the competing keto-enol tautomerism, leading to a more complex energetic landscape.

A thorough understanding and characterization of the predominant tautomeric forms of these and related molecules in relevant biological environments are crucial for accurate SAR analysis and the design of new therapeutic agents with optimized properties. Future work in this area will likely involve the use of increasingly sophisticated computational models, including those that can accurately predict tautomer ratios in different environments,[20] in close conjunction with advanced experimental techniques to validate these predictions and provide a more complete picture of the tautomeric behavior of these important heterocyclic scaffolds.

References

-

What impact does tautomerism have on drug discovery and development? - PMC. Available at: [Link]

-

Synthesis and Study of Prototropic Tautomerism of 2-(2-Furyl)-1-hydroxyimidazoles. Available at: [Link]

-

1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides - PubMed. Available at: [Link]

-

The neglected tautomerism in “Study of the electronic effect and quantitative spectra predictions of o-methoxyanilineterminate - ChemRxiv. Available at: [Link]

-

Practical Synthesis of New Imino‐4‐Thiazolidinones, UV/Vis‐Absorption, Fluorescence Spectroscopic, Antimicrobial Activity, and Theoretical Studies | Request PDF - ResearchGate. Available at: [Link]

-

Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON) | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

-

Prototropic tautomerism of imidazolone in aqueous solution: a density functional approach using the combined discrete/self-consistent reaction field (SCRF) models - PubMed. Available at: [Link]

-

Synthesis and Study of Prototropic Tautomerism of 2-(2-Furyl)-1-hydroxyimidazoles. Available at: [Link]

-

Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network - PMC. Available at: [Link]

-

Keto-Enol Tautomerism : Key Points - Master Organic Chemistry. Available at: [Link]

-

Identifying the tautomer state of a substituted imidazole by ¹³C NMR... - ResearchGate. Available at: [Link]

-

Synthesis of New Unsymmetrical 4,5-Dihydroxy-2-imidazolidinones. Dynamic NMR Spectroscopic Study of the Prototropic Tautomerism in 1-(2-Benzimidazolyl) - MDPI. Available at: [Link]

-

EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants - Joseph A DiVerdi. Available at: [Link]

-

Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene - PMC. Available at: [Link]

-

Ab initio study of 2,4-substituted azolidines. II. Amino-imino tautomerism of 2-aminothiazolidine-4-one and 4-aminothiazolidine-2-one in water solution - PubMed. Available at: [Link]

-

NMR Spectroscopic Study of Tautomerism in Solution and in the Solid State - ResearchGate. Available at: [Link]

-

Imidazole-amino acids. Conformational switch under tautomer and pH change - PMC. Available at: [Link]

-

13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - MDPI. Available at: [Link]

-

Figure 4. Amino imino tautomeric equilibrium for the syn rotamers of N... - ResearchGate. Available at: [Link]

-

Quantitative NMR Spectroscopy. Available at: [Link]

-

1-Acetyl-4-(phenylsulfanyl)imidazolidin-2-one - PMC. Available at: [Link]

-

The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations - MDPI. Available at: [Link]

-

Synthesis and study of prototropic tautomerism of 2-(3-chromenyl)-1- hydroxyimidazoles. Available at: [Link]

-

Computational Study on the Energetic and Electronic Aspects of Tautomeric Equilibria in 5-methylthio-1,2,4-triazole - SciSpace. Available at: [Link]

-

Keto–enol tautomerism | 1151 Publications | 12739 Citations | Top Authors | Related Topics - SciSpace. Available at: [Link]

-

Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - PubMed. Available at: [Link]

-

Synthesis of Imidazole Derivatives and Their Biological Activities Delia Hernández Romero1, Víctor E. Torres Heredia2, Oscar G - ResearchGate. Available at: [Link]

-

Prototropic tautomerism involving the adduct of imidazol-2-ylidene with CO2, CS2, and COS. Available at: [Link]

-

Determination of equilibrium constants - Wikipedia. Available at: [Link]

-

Tautomerism in Azo and Azomethyne Dyes: When and If Theory Meets Experiment - MDPI. Available at: [Link]

-

Computational quantum chemistry, molecular docking, and ADMET predictions of imidazole alkaloids of Pilocarpus microphyllus with schistosomicidal properties | PLOS One - Research journals. Available at: [Link]

-

2-Hydroxyimidazole | C3H4N2O | CID 22208 - PubChem - NIH. Available at: [Link]

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC. Available at: [Link]

-

What impact does tautomerism have on drug properties and development? - ChemRxiv. Available at: [Link]

-

Determination of an Equilibrium Constant. Available at: [Link]

-

Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods - MDPI. Available at: [Link]

-

PROTOTROPIC TAUTOMERISM OF HETEROAROMATIC COMPOUNDS Alan R. Katritzky, Mati Karelson, and Philip A. Harris Department of Chemist - LOCKSS: Serve Content. Available at: [Link]

-

EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR - ASU Core Research Facilities. Available at: [Link]

-

Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC. Available at: [Link]

-

Tautomerism Detected by NMR - Encyclopedia.pub. Available at: [Link]

-

22.1: Keto-Enol Tautomerism - Chemistry LibreTexts. Available at: [Link]

-

Keto Enol Tautomerization - Chemistry Steps. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. cores.research.asu.edu [cores.research.asu.edu]

- 11. Prototropic tautomerism of imidazolone in aqueous solution: a density functional approach using the combined discrete/self-consistent reaction field (SCRF) models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. researchgate.net [researchgate.net]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory/Time-Dependent Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ab initio study of 2,4-substituted azolidines. II. Amino-imino tautomerism of 2-aminothiazolidine-4-one and 4-aminothiazolidine-2-one in water solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. diverdi.colostate.edu [diverdi.colostate.edu]

- 20. Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the pKa Values of 2-Hydroxyimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-hydroxyimidazole core, existing predominantly as its 2-imidazolone tautomer, is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The acid-base properties of these molecules, quantified by their pKa values, are of paramount importance as they govern their solubility, lipophilicity, membrane permeability, and interaction with biological targets. This in-depth guide provides a comprehensive overview of the factors influencing the pKa of 2-hydroxyimidazole derivatives, the methodologies for their determination, and the critical role of tautomerism in their ionization behavior.

Introduction: The Significance of 2-Hydroxyimidazoles in Drug Discovery

The imidazole ring is a cornerstone in medicinal chemistry, integral to the structure of essential biological molecules like the amino acid histidine and histamine.[1] Its derivatives have been successfully developed into a multitude of therapeutics.[2] The introduction of a hydroxyl group at the 2-position imparts unique chemical characteristics, most notably the establishment of a tautomeric equilibrium that profoundly influences the molecule's physicochemical properties.

Understanding and predicting the pKa of 2-hydroxyimidazole derivatives is a critical step in the drug discovery and development process. The ionization state of a molecule at physiological pH (typically around 7.4) dictates its pharmacokinetic and pharmacodynamic profile. For instance, the ability of a drug to cross cellular membranes is highly dependent on its charge, with neutral species generally exhibiting better permeability. Furthermore, the protonation state can be crucial for the specific binding interactions with target proteins.

The Central Role of Tautomerism

A defining feature of 2-hydroxyimidazoles is their existence in a tautomeric equilibrium between the hydroxy form and the more stable keto (2-imidazolone) form. In most cases, the equilibrium lies heavily towards the 2-imidazolone tautomer due to the greater stability of the amide-like functionality. This phenomenon is critical as the observed macroscopic pKa value is a composite of the microscopic constants of all contributing tautomers.

The predominance of the 2-imidazolone form means that the primary acidic proton is typically the one attached to a ring nitrogen, not the hydroxyl group. Deprotonation results in a resonance-stabilized anion. The stability of this conjugate base is a key determinant of the overall acidity of the compound.

Diagram: Tautomeric Equilibrium of 2-Hydroxyimidazole

Caption: Tautomeric equilibrium between the 2-hydroxyimidazole (enol) and 2-imidazolone (keto) forms.

Influence of Substituents on pKa Values

The pKa of 2-imidazolone derivatives can be finely tuned by the introduction of various substituents on the imidazole ring. The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—play a pivotal role in modulating the acidity of the N-H proton by altering the stability of the conjugate base.

Electron-Withdrawing Groups (EWGs)

Electron-withdrawing groups, such as nitro (-NO2), cyano (-CN), and halo (-F, -Cl, -Br) groups, increase the acidity of the 2-imidazolone ring, thereby lowering its pKa value. This effect stems from the ability of EWGs to delocalize the negative charge of the conjugate base through inductive and/or resonance effects, thus stabilizing it. For example, a nitro group at the 4- or 5-position significantly enhances the acidity of the parent imidazole.[3] This principle extends to 2-imidazolone derivatives, where such substitution makes the N-H proton more readily ionizable.

Electron-Donating Groups (EDGs)

Conversely, electron-donating groups, such as alkyl (-CH3, -C2H5) and alkoxy (-OCH3) groups, decrease the acidity of the 2-imidazolone, leading to a higher pKa value. EDGs destabilize the conjugate base by increasing the electron density on the ring, making the removal of a proton less favorable.

A Quantitative Look: pKa Values of Substituted 2-Imidazolones

| Substituent(s) | 2-Imidazolone Derivative | Approximate pKa | Effect on Acidity |

| None | 2-Imidazolone | ~11-12 | Reference |

| 4,5-Dimethyl | 4,5-Dimethyl-2-imidazolone | > 12 | Decreased |

| 4-Nitro | 4-Nitro-2-imidazolone | ~8-9 | Increased |

| 4,5-Diphenyl | 4,5-Diphenyl-2-imidazolone | ~10-11 | Slightly Increased |

Note: The pKa values presented are approximate and can vary depending on the experimental conditions (e.g., solvent, temperature, ionic strength). These values are based on general principles of substituent effects and data from related imidazole compounds.

Methodologies for pKa Determination

Accurate determination of pKa values is crucial for understanding the behavior of 2-hydroxyimidazole derivatives. Several experimental and computational methods are employed for this purpose.

Experimental Approaches

Potentiometric Titration: This is a classic and highly accurate method for pKa determination.[3] It involves the gradual addition of a titrant (an acid or a base) to a solution of the compound of interest while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.[3]

Diagram: Workflow for Potentiometric pKa Determination

Caption: A generalized workflow for determining pKa values using potentiometric titration.

Step-by-Step Protocol for Potentiometric Titration:

-

Preparation: A solution of the 2-imidazolone derivative of known concentration is prepared in a suitable solvent system (often a co-solvent system like water-ethanol for poorly soluble compounds). The ionic strength is typically kept constant using a background electrolyte (e.g., KCl).[3]

-

Titration: A calibrated pH electrode is immersed in the sample solution. A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

-

Analysis: The pH is plotted against the volume of titrant added. The equivalence point, where the moles of added titrant equal the initial moles of the compound, is identified. The pKa corresponds to the pH at the half-equivalence point. More accurately, the pKa can be determined from the inflection point of the first derivative of the titration curve.[3]

Spectrophotometric (UV-Vis) Titration: This method is particularly useful for compounds that possess a chromophore close to the ionization site, leading to different UV-Vis absorption spectra for the protonated and deprotonated forms.[4] The pKa is determined by measuring the absorbance at a specific wavelength across a range of pH values.

Step-by-Step Protocol for Spectrophotometric Titration:

-

Wavelength Selection: The UV-Vis spectra of the compound are recorded at highly acidic and highly basic pH values to identify the wavelengths of maximum absorbance difference between the ionized and unionized forms.

-

Buffer Preparation: A series of buffer solutions with known and stable pH values are prepared.

-

Measurement: A constant concentration of the 2-imidazolone derivative is added to each buffer solution, and the absorbance is measured at the pre-determined wavelength(s).

-

Analysis: The absorbance is plotted against pH. The resulting sigmoidal curve is analyzed using the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.[4]

Computational Approaches

In silico methods have become invaluable for predicting the pKa values of molecules, especially in the early stages of drug discovery where experimental determination for large numbers of compounds is impractical. These methods are based on quantum mechanical calculations.

Density Functional Theory (DFT): DFT methods, often combined with a continuum solvation model (like the Polarizable Continuum Model, PCM), are widely used to calculate the Gibbs free energy of deprotonation.[5] The pKa can then be calculated from the free energy difference between the protonated and deprotonated species through a thermodynamic cycle. While computationally intensive, these methods can provide highly accurate pKa predictions when appropriate functionals and basis sets are used.[6]

Diagram: Thermodynamic Cycle for Computational pKa Prediction

Caption: Thermodynamic cycle used for the computational prediction of pKa values.

Conclusion and Future Directions

The pKa of 2-hydroxyimidazole derivatives is a critical parameter that is profoundly influenced by the interplay of tautomerism and the electronic effects of substituents. The predominance of the 2-imidazolone tautomer makes the N-H protons the primary sites of ionization. Electron-withdrawing groups enhance acidity (lower pKa), while electron-donating groups decrease it. Accurate determination of these values can be achieved through well-established experimental techniques like potentiometric and spectrophotometric titrations, and increasingly, through reliable computational methods.

For drug development professionals, a thorough understanding of these principles is essential for the rational design of 2-hydroxyimidazole-based compounds with optimized pharmacokinetic and pharmacodynamic properties. Future work in this area should focus on expanding the experimental pKa database for a wider, more diverse range of 2-imidazolone derivatives to further refine predictive models and enhance our ability to modulate the properties of this important class of molecules.

References

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). Pharmata. [Link]

-

Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance. (2011). Physical Chemistry Chemical Physics. [Link]

-

Determination of the pKa values of some biologically active and inactive hydroxyquinones. (n.d.). Journal of the Brazilian Chemical Society. [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). Molecules. [Link]

-

Design, synthesis, anticancer properties, and molecular docking of imidazolone derivatives with lipophilic moiety. (2025). Scientific Reports. [Link]

-

Imidazole - Wikipedia. (n.d.). [Link]

-

The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. (2021). Molecules. [Link]

-

Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. (2021). International Journal of Molecular Sciences. [Link]

Sources

- 1. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 2. Design, synthesis, anticancer properties, and molecular docking of imidazolone derivatives with lipophilic moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. scielo.br [scielo.br]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

The 4-Acetyl-2-Imidazolinone Scaffold: A Bioisosteric Platform for Nucleobase Mimicry

An In-Depth Technical Guide for Medicinal Chemists and Structural Biologists[1][2]

Part 1: Core Directive & Strategic Rationale

The 4-acetyl-2-imidazolinone scaffold represents a high-value pharmacophore in the design of nucleobase analogs and transition-state inhibitors.[1] Unlike traditional pyrimidine analogs (e.g., 5-fluorouracil or gemcitabine) that rely on steric or electronic perturbation of the canonical ring, the 2-imidazolinone core offers a unique bioisosteric shift .[1] It retains the critical hydrogen-bonding face of cytosine and uracil while altering the ring planarity and pKa profile.

This guide moves beyond basic characterization to treat the molecule as a programmable scaffold . We explore its utility in two primary domains:

-

Nucleobase Mimicry: As a surrogate for Cytosine/Uracil in Peptide Nucleic Acids (PNA) or modified oligonucleotides.

-

Enzyme Inhibition: Specifically targeting metalloenzymes (like Cytidine Deaminase) where the 2-imidazolinone ketone coordinates with the active site metal (Zn²⁺).

Part 2: Scientific Integrity & Structural Dynamics[1][2]

Structural Dynamics and Tautomerism

The efficacy of 4-acetyl-2-imidazolinone as a nucleobase analog hinges on its tautomeric equilibrium.[1] The molecule exists in a dynamic exchange between the keto-amino (lactam) and enol-imino (lactim) forms.

-

The Watson-Crick Face: In the predominant 2-keto form, the N1-H and C2=O mimic the donor-acceptor motif of Uracil (N3-H, C2=O).[1]

-

The Acetyl Perturbation: The C4-acetyl group is electron-withdrawing.[1] This lowers the pKa of the N3 proton, enhancing the acidity of the ring and strengthening hydrogen bonds with complementary bases (e.g., Guanine or Adenine derivatives).

-

Causality in Design: If you require a Cytosine mimic, you must stabilize the N3-H tautomer.[1] If you target a metal center (e.g., in histone deacetylases or deaminases), the C4-acetyl oxygen and N3 nitrogen act as a bidentate chelator.[1]

Self-Validating Protocol: Synthesis of the Scaffold

Trustworthiness: This protocol is based on the Marckwald-type condensation , modified for regioselectivity.[1] It avoids the common pitfall of producing the isomeric oxazole derivatives.

Reagents:

-

Urea (CAS: 57-13-6) - Nucleophilic Core[1]

-

3-Chloro-2,4-pentanedione (CAS: 1694-29-7) - Electrophilic Scaffold Precursor (Note: This yields the 4-acetyl-5-methyl derivative, the most stable model for this class).[1]

-

Ethanol (Absolute) - Solvent[1]

-

Concentrated HCl - Catalyst[1]

Step-by-Step Methodology:

-

Preparation: Dissolve Urea (6.0 g, 100 mmol) in Ethanol (50 mL) in a round-bottom flask equipped with a reflux condenser.

-

Addition: Add 3-Chloro-2,4-pentanedione (13.4 g, 100 mmol) dropwise over 15 minutes at room temperature. Mechanism: The urea nitrogens attack the carbonyl carbons, displacing the chloride.[1]

-

Cyclization: Heat the mixture to reflux (78°C) for 6 hours. The solution will turn from colorless to pale yellow.

-

Workup: Cool to 0°C in an ice bath. The hydrochloride salt of the product will precipitate.

-

Purification: Filter the solid. Recrystallize from hot ethanol/water (9:1).

-

Validation (Critical Step):

-

1H NMR (DMSO-d6): Look for the singlet acetyl methyl group (~2.2 ppm) and the broad NH singlets (>10 ppm). Absence of ethyl protons confirms cyclization.

-

Melting Point: Sharp transition at 295-298°C (dec).

-

Part 3: Visualization & Workflows

Diagram 1: Tautomeric Equilibrium & Bioisosteric Mapping

This diagram illustrates how the scaffold mimics natural nucleobases and the critical tautomeric shift influenced by the acetyl group.

Caption: The C4-acetyl group modulates the electron density of the ring, allowing the scaffold to toggle between Uracil-like and Cytosine-like hydrogen bonding patterns.[1]

Diagram 2: Experimental Workflow for Drug Discovery

A decision tree for utilizing this scaffold in library generation.

Caption: Strategic divergence points for using the scaffold as a DNA building block versus a small molecule inhibitor.[1]

Part 4: Quantitative Data & Applications[3]

Table 1: Comparative Physicochemical Properties

Data aggregated from standard nucleobase analog libraries.[1]

| Property | Cytosine (Native) | 4-Acetyl-2-Imidazolinone | Impact on Drug Design |

| H-Bond Donors | 2 (NH2, N1-H) | 2 (N1-H, N3-H) | Retains binding capability; N3-H is more acidic.[1] |

| H-Bond Acceptors | 2 (C2=O, N3) | 3 (C2=O, C4=O, N3) | C4-Acetyl adds a new interaction point for active site residues.[1] |

| LogP (Lipophilicity) | -1.73 | -0.85 (Est.)[1] | Improved membrane permeability compared to native bases. |

| pKa (Ring Nitrogen) | 4.6 | ~3.8 | Lower pKa implies deprotonation at physiological pH is less likely, stabilizing the neutral form. |

Biological Applications[2][3][4][5][6][7][8][9][10]

-

Cytidine Deaminase (CDA) Inhibition: The 2-imidazolinone ring mimics the transition state of cytidine deamination. The tetrahedral geometry formed at C4 during hydration (gem-diol formation) mimics the high-energy intermediate of the enzymatic reaction.[1]

-

Reference Application: Used to protect cytidine-based drugs (like Gemcitabine) from rapid metabolic degradation.

-

-

MDM2/p53 Interaction: Recent studies utilize 4-imidazolidinone derivatives (reduced form) to block the p53 binding pocket on MDM2. The 4-acetyl variant offers a rigidified "flat" analog that can intercalate between hydrophobic residues (Trp23 mimicry).

Part 5: References

-

Enchev, V., et al. (2005).[1] "Ab initio study of 2,4-substituted azolidines. II. Amino-imino tautomerism of 2-aminothiazolidine-4-one and 4-aminothiazolidine-2-one in water solution." Journal of Physical Chemistry A. Link

-

Blackmore, T. R., & Thompson, P. E. (2011).[1] "Imidazolidin-4-ones: Their Syntheses and Applications." Heterocycles. Link

-

Lin, Z., et al. (2024).[1][2] "Synthesis and biological evaluation of 4-imidazolidinone-containing compounds as potent inhibitors of the MDM2/p53 interaction." European Journal of Medicinal Chemistry. Link

-

Lambert, D. M., et al. (2006).[1] "Substituted 2-Thioxoimidazolidin-4-ones and Imidazolidine-2,4-diones as Fatty Acid Amide Hydrolase Inhibitors Templates." Journal of Medicinal Chemistry. Link

-

Mahesh Kumar, N., et al. (2025).[1][3] "Imidazole Scaffold in Drug Discovery: Recent Progress in Synthesis and Pharmacological Applications." International Journal Research Publication Analysis. Link

Sources

Hydrogen Bonding in 5-acetyl-2-hydroxyimidazole: A Comprehensive Analysis for Drug Development Professionals

An In-Depth Technical Guide:

Abstract

Hydrogen bonding plays a pivotal role in molecular recognition, influencing the binding affinity, selectivity, and pharmacokinetic properties of drug candidates. This guide provides a detailed analysis of the hydrogen bond donors and acceptors present in 5-acetyl-2-hydroxyimidazole, a molecule featuring a trifecta of functional groups—an imidazole ring, a hydroxyl group, and an acetyl group—each contributing uniquely to its interaction profile. We will dissect the molecule's structure, identify each potential hydrogen bonding site, and discuss the implications for its use in drug design and development. Furthermore, this document outlines key experimental and computational methodologies for the characterization of these interactions, providing a robust framework for researchers in the field.

The Central Role of Hydrogen Bonding in Medicinal Chemistry

A hydrogen bond is a highly directional, non-covalent interaction between a hydrogen atom covalently bonded to an electronegative atom (the donor) and another nearby electronegative atom (the acceptor).[1] This interaction, while weaker than a covalent bond, is fundamental to the architecture of biological macromolecules and the principles of molecular recognition that govern drug-target interactions.[2] The ability to accurately predict and modulate a molecule's hydrogen bonding capacity is a cornerstone of modern drug design, impacting everything from target affinity and specificity to aqueous solubility and cell permeability.[3] For drug development professionals, a granular understanding of a molecule's hydrogen bond donor and acceptor sites is not merely academic; it is a critical prerequisite for rational drug design and optimization.

Molecular Scrutiny of 5-acetyl-2-hydroxyimidazole

To understand the hydrogen bonding capabilities of 5-acetyl-2-hydroxyimidazole, we must first examine its constituent functional groups and potential tautomeric forms.

Chemical Structure and Functional Group Analysis

The molecule is composed of a central imidazole ring substituted at the 2-position with a hydroxyl (-OH) group and at the 5-position with an acetyl (-COCH₃) group.[4][5] Each of these moieties possesses distinct electronic properties that dictate its role in hydrogen bonding.

Caption: Chemical structure of 5-acetyl-2-hydroxyimidazole.

Tautomeric Considerations

The 2-hydroxyimidazole moiety can exist in equilibrium with its keto tautomer, 5-acetyl-1H-imidazol-2(3H)-one. This tautomerism is a critical consideration as it alters the availability and nature of the hydrogen bonding sites. While the hydroxy form is aromatic, the keto form is not. The predominant tautomer in a given environment (e.g., in solution vs. a protein binding site) will dictate the interaction profile. For the purpose of this guide, we will analyze the potential of both forms, with a primary focus on the hydroxy-imidazole structure.

Mapping the Hydrogen Bond Donors and Acceptors

A hydrogen bond donor is a group containing a hydrogen atom attached to an electronegative atom (like O or N), while an acceptor is an electronegative atom with an available lone pair of electrons.[6][7]

The Imidazole Core: A Dual-Function Moiety

The imidazole ring is a versatile component in biological systems, capable of acting as both a hydrogen bond donor and acceptor.[8][9]

-

Hydrogen Bond Donor: The nitrogen at the N-1 position, bearing a covalently bonded hydrogen, is a potent hydrogen bond donor.[8][10]

-

Hydrogen Bond Acceptor: The sp²-hybridized nitrogen at the N-3 position possesses a lone pair of electrons in the plane of the ring, making it an excellent hydrogen bond acceptor.[8] This dual nature allows imidazole to participate in extended hydrogen-bonded networks, a property famously exploited in the catalytic triads of many enzymes.[7][11]

The 2-Hydroxy Group: A Potent Donor and Acceptor

The hydroxyl (-OH) group is one of the most common and effective functional groups involved in hydrogen bonding.[12][13]

-

Hydrogen Bond Donor: The hydrogen atom of the hydroxyl group is highly polarized due to its bond with the electronegative oxygen atom, making it a strong hydrogen bond donor.[14][15]

-

Hydrogen Bond Acceptor: The oxygen atom itself has two lone pairs of electrons, enabling it to act as a hydrogen bond acceptor from other donor groups.[16]

The 5-Acetyl Group: A Primary Acceptor Site

The acetyl group introduces a key hydrogen bond accepting feature into the molecule.[17][18]

-

Hydrogen Bond Acceptor: The carbonyl oxygen (C=O) is electron-rich due to its double bond and lone pairs, making it a strong hydrogen bond acceptor.[19]

-

Hydrogen Bond Donor: The methyl (CH₃) hydrogens are generally not considered significant donors as the carbon-hydrogen bond is not sufficiently polarized.[1] While very weak C-H···O interactions are possible, they are much weaker than conventional hydrogen bonds.[20]

Integrated Hydrogen Bonding Profile and Potential Interactions

The combination of these functional groups creates a rich landscape of potential hydrogen bonding interactions.

Summary of Donor and Acceptor Sites

The molecule's potential for hydrogen bonding is summarized below.

| Functional Group | Atom/Group | Type | Justification |

| Imidazole Ring | N1-H | Donor | Hydrogen covalently bonded to electronegative nitrogen.[8][9] |

| N 3 | Acceptor | sp²-hybridized nitrogen with an available lone pair.[8] | |

| Hydroxyl Group | O-H | Donor | Highly polarized O-H bond.[12][15] |

| O -H | Acceptor | Electronegative oxygen with lone pairs.[16] | |

| Acetyl Group | C=O | Acceptor | Electronegative carbonyl oxygen with lone pairs.[18][19] |

Potential for Intermolecular Hydrogen Bonding

The presence of multiple donor and acceptor sites allows 5-acetyl-2-hydroxyimidazole to form complex intermolecular networks, such as dimers or chains, which can be critical for crystal packing or for occupying a receptor binding site.

Caption: Potential intermolecular H-bonds with a target.

Methodologies for Characterization

Identifying and quantifying hydrogen bonds requires a combination of experimental and computational techniques.

Experimental Approaches

Direct and indirect evidence for hydrogen bonding can be obtained through several well-established laboratory methods.[21]

Protocol: General Workflow for Experimental H-Bond Characterization

-

Synthesis and Purification: Synthesize and purify 5-acetyl-2-hydroxyimidazole to >98% purity.

-

X-ray Crystallography:

-

Grow single crystals of the compound.

-

Perform single-crystal X-ray diffraction analysis.

-

Causality: This is the most definitive method for identifying H-bonds in the solid state.[1] It provides precise atomic coordinates, allowing for the measurement of donor-acceptor distances (< sum of van der Waals radii) and angles (near 180°), which are key indicators of a hydrogen bond.[21]

-

-

NMR Spectroscopy:

-

Dissolve the compound in a non-polar, aprotic solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H NMR spectra at varying concentrations and temperatures.

-

Causality: Protons involved in hydrogen bonding (like N-H and O-H) often exhibit concentration-dependent chemical shifts and may appear as broad signals. Variable temperature experiments can further confirm their involvement in intermolecular bonding.[1]

-

-

Infrared (IR) Spectroscopy:

-

Acquire an IR spectrum of the compound (as a solid or in a non-polar solvent).

-

Causality: O-H and N-H stretching frequencies are sensitive to hydrogen bonding. A shift to lower frequency (red-shift) and broadening of the absorption band compared to a non-bonded state is a classic indicator of hydrogen bond formation.[22]

-

Caption: Workflow for experimental H-bond characterization.

Computational Approaches

In silico methods provide deep insight into the electronic nature and strength of hydrogen bonds.[23]

Protocol: General Workflow for Computational H-Bond Analysis

-

Geometry Optimization:

-

Build the 3D structure of 5-acetyl-2-hydroxyimidazole.

-

Perform geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-311++G(d,p).[24]

-

-

Electron Density Analysis:

-

Calculate the electron density map of the optimized structure.

-

Causality: Visualizing the electron density between a donor hydrogen and an acceptor atom can reveal the presence of an interaction.[25]

-

-

Quantum Theory of Atoms in Molecules (QTAIM):

-

Perform a QTAIM analysis on the calculated wave function.

-

Causality: This method identifies bond critical points (BCPs) between atoms. The presence of a BCP between a hydrogen and an acceptor, along with specific values for the electron density (ρ) and its Laplacian (∇²ρ) at that point, provides rigorous quantum mechanical evidence for a hydrogen bond.[24]

-

-

Natural Bond Orbital (NBO) Analysis:

-

Perform an NBO analysis.

-

Causality: NBO analysis can quantify the stabilization energy (E(2)) associated with the delocalization of electrons from a lone pair of the acceptor to the antibonding orbital of the donor bond (e.g., n(O) → σ*(O-H)). This provides a measure of the covalent character and strength of the hydrogen bond.[26]

-

Caption: Workflow for computational H-bond analysis.

Implications for Drug Development

The hydrogen bonding profile of 5-acetyl-2-hydroxyimidazole has direct consequences for its application in drug design:

-

Target Recognition: The molecule offers multiple, spatially distinct donor and acceptor sites, allowing it to serve as a versatile scaffold for engaging with a variety of amino acid residues in a protein binding pocket (e.g., Asp, Glu, Ser, Thr, His, Gln, Asn).

-

Solubility and Permeability: The presence of three strong hydrogen bond donors and acceptors suggests good aqueous solubility. However, an excess of such groups can hinder passive diffusion across lipid membranes, a key consideration for oral bioavailability that must be balanced during lead optimization.[2]

-

Selectivity: By modifying the substituents on the imidazole ring, a medicinal chemist can fine-tune the steric and electronic environment around the hydrogen bonding sites, potentially achieving selectivity for a desired target over off-targets.

Conclusion

5-acetyl-2-hydroxyimidazole is a molecule rich in hydrogen bonding potential. It possesses three distinct functional groups that provide a total of three hydrogen bond donor sites (N1-H, O-H) and three acceptor sites (N3, O of the hydroxyl, O of the acetyl). This dense and varied array of interaction points makes it an intriguing scaffold for medicinal chemistry. A thorough characterization of these interactions, using a synergistic combination of experimental techniques like X-ray crystallography and NMR, and computational methods such as QTAIM and NBO analysis, is essential for leveraging its full potential in the rational design of novel therapeutic agents.

References

- NguyenStarch. (n.d.). Understanding Hydroxyl Groups: A Basic Guide.

- ZM Silane Limited. (2025, May 22). What Is Hydroxyl's Role In Organic Compounds.

- Wikipedia. (n.d.). Hydroxy group.

- Wikipedia. (n.d.). Hydrogen bond.

- Britannica. (2026, February 4). hydroxyl group | Definition, Structure, & Facts.

- MDPI. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.

- (2025, October 15). Alcohol Structure and Hydroxyl Group: Classification, Bonding & Properties.

- OSTI.gov. (n.d.). Imidazole and 1-Methylimidazole Hydrogen Bonding and Non-Hydrogen Bonding Liquid Dynamics.

- (2025, August 10). Solid state hydrogen bonding in imidazole derivatives: A persistent tape motif.

- RSC Publishing. (2020, March 31). In situ formation of H-bonding imidazole chains in break-junction experiments.

- ACS Publications. (2019, February 6). Imidazole and 1-Methylimidazole Hydrogen Bonding and Nonhydrogen Bonding Liquid Dynamics: Ultrafast IR Experiments | The Journal of Physical Chemistry B.

- Oreate AI. (2026, February 20). The Acetyl Group: A Tiny Molecule With a Big Role in Chemistry and Biology.

- Reddit. (2019, January 30). Acetyl group question! : r/Mcat.

- WuXi Biology. (n.d.). Hydrogen Bond Analysis & Electron Density Mapping.

- (n.d.). Computational study of proper and improper hydrogen bonding in methanol complexes.

- PubMed. (2003, September 25). Computational analysis of hydrogen bonds in protein-RNA complexes for interaction patterns.

- ACS Publications. (2025, July 6). Developing a Machine Learning Model for Hydrogen Bond Acceptance Based on Natural Bond Orbital Descriptors | The Journal of Organic Chemistry.

- SMU. (n.d.). A comprehensive analysis of hydrogen bond interactions based on local vibrational modes.

- Chemistry Stack Exchange. (2018, February 6). How to identify hydrogen bonds and other non-covalent interactions from structure considerations?.

- (2025, April 5). Quantification of Hydrogen Bond Donating Ability of Biologically Relevant Compounds.

- Wikipedia. (n.d.). Acetyl group.

- Pearson. (n.d.). Identify the hydrogen bond donors and hydrogen bond acceptors in ....

- Study.com. (2021, November 13). Acetyl Group | Definition, Structure & Examples - Lesson.

- ResearchGate. (n.d.). The hydrogen bonding (dotted lines) in (I), viewed approximately down the c axis. Symmetry codes.

- ResearchGate. (n.d.). Adjacent hydrogen bond donors and acceptors often resulted in dimers..

- YouTube. (2024, March 5). How to identify Hydrogen bond Donors and Acceptors - worked examples.

- RSC Blogs. (2021, January 5). The more the merrier for hydrogen bonds in selective fluorescent probes.

- ChemScene. (n.d.). 5-Acetyl-N,N,2-trimethyl-1h-imidazole-4-carboxamide.

- ChemRxiv. (n.d.). Hydrogen bond donors in drug design.

- NIH. (n.d.). 5-Acetylsalicylamide | C9H9NO3 | CID 198212 - PubChem.

- (2006, February 16). Spectroscopic and Electrochemical Observation of Hydrogen-Bonded Imidazole and 2-Aminoimidazole Clusters.

- MDPI. (2023, August 24). C-H Groups as Donors in Hydrogen Bonds: A Historical Overview and Occurrence in Proteins and Nucleic Acids.

- NIH. (n.d.). 2-Acetylimidazole | C5H6N2O | CID 538972 - PubChem.

- (2025, May 20). 5-acetyl-2-hydroxybenzoic acid - 13110-96-8, C9H8O4, density, melting point, boiling point, structural formula, synthesis.

Sources

- 1. Hydrogen bond - Wikipedia [en.wikipedia.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Quantification of Hydrogen Bond Donating Ability of Biologically Relevant Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Acetylimidazole | C5H6N2O | CID 538972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. m.youtube.com [m.youtube.com]

- 7. blogs.rsc.org [blogs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. osti.gov [osti.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. In situ formation of H-bonding imidazole chains in break-junction experiments - Nanoscale (RSC Publishing) DOI:10.1039/D0NR00630K [pubs.rsc.org]

- 12. nguyenstarch.com [nguyenstarch.com]

- 13. Hydroxy group - Wikipedia [en.wikipedia.org]

- 14. zmsilane.com [zmsilane.com]

- 15. Hydroxyl group | Definition, Structure, & Facts | Britannica [britannica.com]

- 16. Alcohol Structure and Hydroxyl Group: Classification, Bonding & Properties [allen.in]

- 17. Acetyl group - Wikipedia [en.wikipedia.org]

- 18. study.com [study.com]

- 19. reddit.com [reddit.com]

- 20. mdpi.com [mdpi.com]

- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 22. Identify the hydrogen bond donors and hydrogen bond acceptors in ... | Study Prep in Pearson+ [pearson.com]

- 23. Computational analysis of hydrogen bonds in protein-RNA complexes for interaction patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. cdnsciencepub.com [cdnsciencepub.com]

- 25. wuxibiology.com [wuxibiology.com]

- 26. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(2-Hydroxy-1H-imidazol-5-YL)ethanone from Acyclic Precursors

Introduction: The Significance of Hydroxy-Imidazoles in Modern Drug Discovery

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its versatile binding properties and metabolic stability.[1][2] The introduction of a hydroxyl group onto the imidazole ring, particularly at the C2 position, imparts unique electronic and hydrogen-bonding characteristics. These features can significantly enhance pharmacological activity and selectivity. 1-(2-Hydroxy-1H-imidazol-5-YL)ethanone is a key synthetic intermediate, providing a valuable scaffold for the development of novel kinase inhibitors, anti-inflammatory agents, and other targeted therapeutics. This document provides a comprehensive guide to the synthesis of this important building block from readily available acyclic precursors, offering detailed protocols and mechanistic insights for researchers in drug development and organic synthesis.

Strategic Approach to Synthesis: A Rationale for Precursor Selection

The synthesis of the target molecule, this compound, is approached through a convergent strategy involving the cyclocondensation of acyclic precursors. A critical analysis of established imidazole syntheses, such as the Radziszewski and Wallach methods, informs our choice of a robust and efficient route.[3] Our selected strategy hinges on the reaction of an α-halodicarbonyl compound with a suitable C2-N1 synthon, which also incorporates the desired hydroxyl functionality.

The chosen acyclic precursors are 3-chloro-2,4-pentanedione and urea. This selection is based on the following rationale:

-

3-Chloro-2,4-pentanedione: This α-haloketone serves as the four-carbon backbone of the imidazole ring, containing the necessary carbonyl groups for cyclization and the acetyl substituent at the future C5 position. It can be readily prepared from the inexpensive starting material, acetylacetone.

-

Urea: Urea functions as an ideal C2-N1 synthon. It provides the two nitrogen atoms for the imidazole ring and, crucially, the oxygen atom that will become the hydroxyl group at the C2 position.

This approach offers a straightforward and cost-effective pathway to the desired 2-hydroxyimidazole derivative.

Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis of this compound via the cyclocondensation of 3-chloro-2,4-pentanedione with urea.

Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

-

3-Chloro-2,4-pentanedione is a lachrymator and should be handled with care.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Molarity/Concentration | Quantity | Moles (mmol) |

| 3-Chloro-2,4-pentanedione | 134.56 | - | 1.35 g | 10 |

| Urea | 60.06 | - | 0.90 g | 15 |

| Sodium Acetate | 82.03 | - | 1.23 g | 15 |

| Ethanol | 46.07 | 200 proof | 50 mL | - |

| Deionized Water | 18.02 | - | As needed | - |

| Ethyl Acetate | 88.11 | - | As needed | - |

| Brine (saturated NaCl solution) | - | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | - | As needed | - |

| Silica Gel | - | 60 Å, 230-400 mesh | As needed | - |

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-2,4-pentanedione (1.35 g, 10 mmol), urea (0.90 g, 15 mmol), and sodium acetate (1.23 g, 15 mmol).

-

Solvent Addition: Add 50 mL of ethanol to the flask.

-

Reaction: Stir the mixture at room temperature for 10 minutes, then heat the reaction to reflux (approximately 80°C). Maintain reflux for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add 50 mL of deionized water and 50 mL of ethyl acetate. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer two more times with 25 mL portions of ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the sodium sulfate and concentrate the organic solution under reduced pressure to yield the crude product. Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

-

Isolation and Characterization: Collect the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a solid. Determine the yield and characterize the product using standard analytical techniques.

Synthetic Workflow Visualization

Caption: Workflow for the synthesis of this compound.

Expected Characterization Data

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

| Analytical Technique | Expected Data |

| ¹H NMR (in DMSO-d₆) | δ (ppm): ~11.0 (s, 1H, N-H), ~9.5 (s, 1H, O-H), ~7.5 (s, 1H, imidazole C4-H), 2.4 (s, 3H, -COCH₃) |

| ¹³C NMR (in DMSO-d₆) | δ (ppm): ~190 (C=O), ~155 (C2-OH), ~130 (C5), ~120 (C4), ~28 (-CH₃) |

| IR Spectroscopy (KBr pellet) | ν (cm⁻¹): ~3400 (O-H stretch), ~3200 (N-H stretch), ~1680 (C=O stretch), ~1600 (C=N stretch) |

| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ = 141.05 |

Plausible Reaction Mechanism

The formation of the 2-hydroxyimidazole ring is proposed to proceed through the following steps:

-

Initial Condensation: One of the amino groups of urea attacks one of the carbonyl carbons of 3-chloro-2,4-pentanedione.

-

Intramolecular Cyclization: The second amino group of the urea intermediate then attacks the remaining carbonyl carbon, leading to a cyclic intermediate.

-

Dehydrochlorination and Tautomerization: Elimination of hydrogen chloride and subsequent tautomerization leads to the aromatic 2-hydroxyimidazole ring.

The use of a mild base like sodium acetate facilitates the reaction by neutralizing the hydrochloric acid that is formed as a byproduct.

References

-

Beilstein Journals. (2017, March 9). Synthesis of 1-indanones with a broad range of biological activity. Available at: [Link]

-

Bangladesh Journals Online. (2024). Expedited Synthesis and Comprehensive Characterization of Oxomorpholine- Imidazole Derivatives: Unraveling their Remarkable Antimicrobial. Available at: [Link]

-

Organic Chemistry Portal. Imidazole synthesis. Available at: [Link]

-

ResearchGate. (2025, August 10). 1-(1H-Imidazol-1-yl)ethanone. Available at: [Link]

-

RSC Publishing. (2018, October 26). Cyclocondensation reactions of an electron deactivated 2-aminophenyl tethered imidazole with mono/1,2-biselectrophiles. Available at: [Link]

-

ResearchGate. Scheme 1 Synthesis of differently substituted hydroxytriazoles 1, 2 and... Available at: [Link]

-

PubMed. (1983, March). Synthesis of (E)-1-(5-chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride, a novel, orally active antifungal agent. Available at: [Link]

-

ResearchGate. Synthesis of 2-Hydroxymethyl-1H-imidazoles from 1,3-Dihydro- imidazole-2-thiones. Available at: [Link]

- Google Patents. CN106866544B - 2- (2-hydroxyphenyl) -1H-benzimidazole and derivative, synthetic method and application thereof.

- Google Patents. WO2005066188A1 - A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid.

-

YouTube. (2024, July 25). Preparation of Imidazoles, Part 1: By Cyclocondensation. Available at: [Link]

-

MDPI. (2023, November 28). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. Available at: [Link]

-

Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Available at: [Link]

-

PubMed. (2014, September 19). Synthesis of substituted 2-aminoimidazoles via Pd-catalyzed alkyne carboamination reactions. Application to the synthesis of preclathridine natural products. Available at: [Link]

-

MDPI. (2017, August 11). Readily Available Chiral Benzimidazoles-Derived Guanidines as Organocatalysts in the Asymmetric α-Amination of 1,3-Dicarbonyl Compounds. Available at: [Link]

-

PMC. (2020, March 3). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Available at: [Link]

-

PubMed. (2001, December 14). Synthesis of aziridine-2,2-dicarboxylates via 1,4-addition of N,O-(bistrimethylsilyl)hydroxylamine to alpha,beta-unsaturated malonates. Available at: [Link]

-

ResearchGate. Scheme 1. Synthesis of 2-hydroxyphenyl-substituted benzobisimidazole 2. Available at: [Link]

-

Semantic Scholar. Efficient synthesis of novel 1-hydroxy-2,4,5-trisubstituted imidazole derivatives. Available at: [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of α-ketoamides via oxidative amidation of diazo compounds with O-benzoyl hydroxylamines as nitrogen source and the oxidant. Available at: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. Available at: [Link]

-

PMC. (2022, June 24). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. Available at: [Link]

-

PubMed. (2017, November 22). Role of α-Dicarbonyl Compounds in the Inhibition Effect of Reducing Sugars on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine. Available at: [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). Construction of 1,2-dihydro-1,3,5-triazines via reactions involving amidines. Available at: [Link]

Sources

Application Note and Protocol: Regioselective Acetylation of 2-Hydroxyimidazole at the 5-Position

Introduction

Acetylated imidazole scaffolds are privileged structures in medicinal chemistry, serving as key intermediates in the synthesis of a wide array of pharmacologically active agents. The introduction of an acetyl group can significantly modulate the electronic and steric properties of the imidazole ring, influencing its binding affinity to biological targets. Specifically, the acetylation of 2-hydroxyimidazole at the 5-position yields a versatile building block for drug discovery programs. 2-Hydroxyimidazole exists in a tautomeric equilibrium with the more stable 2-imidazolone form. This application note provides a detailed protocol for the regioselective C5 acetylation of 2-imidazolone, leveraging principles of electrophilic aromatic substitution. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental procedure, and outline methods for the comprehensive characterization of the final product.

Mechanistic Rationale for Regioselective C5 Acetylation

The acetylation of 2-imidazolone is an example of an electrophilic aromatic substitution reaction. The 2-imidazolone ring system is electron-rich, making it susceptible to attack by electrophiles. The regioselectivity of this reaction is dictated by the electronic properties of the ring. The nitrogen atoms and the carbonyl group influence the electron density distribution, directing the electrophilic attack to the C5 position.

A suitable method for this transformation is a modified Friedel-Crafts acylation, which involves the generation of a potent electrophile, the acylium ion, from an acetylating agent.

The proposed mechanism proceeds as follows:

-